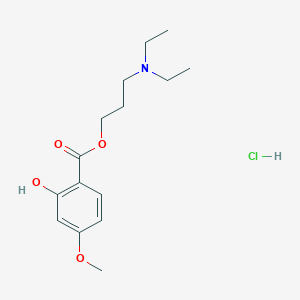
5'-amino-2-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-amino-2-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile, also known as AC-223 or TPC-223, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound belongs to the class of terphenyl derivatives and is characterized by its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 5'-amino-2-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This compound binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5'-amino-2-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile has been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5'-amino-2-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile is its broad-spectrum anticancer activity, which makes it a promising candidate for the development of novel anticancer agents. However, its low solubility in water and poor bioavailability limit its clinical application. Moreover, its mechanism of action is still not fully understood, which hinders the development of more potent and selective derivatives.
Direcciones Futuras
Despite the limitations, there are several future directions for the research on 5'-amino-2-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile. One of the directions is the development of more potent and selective derivatives by modifying its structure. Another direction is the investigation of its potential application in combination therapy with other anticancer agents. Moreover, the exploration of its anti-inflammatory and antioxidant properties in the treatment of inflammatory diseases is also an interesting area for future research.
Conclusion:
In conclusion, 5'-amino-2-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile is a promising compound with broad-spectrum anticancer activity and anti-inflammatory and antioxidant properties. Its unique structure and mechanism of action make it an interesting target for the development of novel anticancer agents. However, further research is needed to overcome its limitations and fully explore its potential in the field of medicine.
Métodos De Síntesis
The synthesis of 5'-amino-2-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile involves the reaction of 2-chloro-5-nitroterephthalic acid with 2-aminobenzonitrile, followed by reduction with iron powder and hydrochloric acid. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain the final compound in high purity.
Aplicaciones Científicas De Investigación
5'-amino-2-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile has been extensively studied for its potential application in the field of medicine. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3/c21-19-9-5-4-8-14(19)16-10-15(13-6-2-1-3-7-13)17(11-22)20(24)18(16)12-23/h1-10H,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMUKSGOSIJUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dichlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5222183.png)
![2-chloro-6-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5222184.png)


![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5222208.png)
![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222211.png)

![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5222226.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5222229.png)
![{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5222233.png)
![4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5222238.png)


![methyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B5222284.png)